3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3S/c13-9-3-1-8(2-4-9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTBIVYSANTOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377595 | |
| Record name | 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303147-78-6 | |
| Record name | 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(4-Fluorophenyl)methoxy]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methoxy group and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 232.26 g/mol. The presence of the fluorine atom is expected to influence its electronic properties and biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition, which can lead to modulation of biochemical pathways. For instance, derivatives with thiophene structures have shown potential as inhibitors of HIV integrase, suggesting possible antiviral applications .
- Antioxidant Activity : Studies have indicated that related compounds possess significant antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases .
Anticancer Activity
The compound has been implicated in anticancer research, where derivatives have shown cytotoxic effects against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives exhibited higher activity against U-87 cells compared to MDA-MB-231 cells .
Case Studies and Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationships (SAR). For instance:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate | Pyrazole | Potential enzyme inhibitor |
| Ethyl 5-amino-3-(2-hydroxyethoxy)-1,2,4-triazole-4-carboxylate | Triazole | Antimicrobial properties |
| 3-(4-Fluorophenyl)-1H-pyrazole | Pyrazole | Antiviral activity |
These comparisons highlight the influence of substituent groups on biological activity, suggesting that modifications can enhance or reduce efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Analysis :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, which may increase toxicity .
- Methoxy vs. Sulfonamide/Sulfamoyl : Methoxy groups generally improve lipophilicity, whereas sulfonamide/sulfamoyl groups enhance hydrogen bonding, critical for target binding (e.g., enzyme active sites) .
- Benzoylureido Group : Introduced in analogs for targeted anticancer activity, this group may increase binding affinity to kinase domains .
Physicochemical Data :
- Solubility : The methoxy-fluorophenyl group likely reduces aqueous solubility compared to sulfonamide analogs (e.g., ), which benefit from polar sulfonyl groups .
Preparation Methods
Starting Materials and Key Intermediates
- Thiophene-2-carboxylic acid or its derivatives serve as the core scaffold.
- 4-Fluorobenzyl alcohol or 4-fluorobenzyl halides are used to introduce the (4-fluorophenyl)methoxy group.
- Activation of the thiophene ring at the 3-position is often achieved by halogenation or lithiation to enable substitution.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Conditions | Notes |
|---|---|---|---|---|
| 1 | Halogenation or Lithiation | Selective functionalization at the 3-position of thiophene-2-carboxylic acid to form 3-halo or 3-lithiated intermediate | Use of NBS (N-bromosuccinimide) or n-BuLi at low temperature | Enables subsequent nucleophilic substitution |
| 2 | Etherification | Reaction of 3-halo intermediate with 4-fluorobenzyl alcohol or its derivative to form 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid methyl ester | Base catalysis (e.g., K2CO3) in polar aprotic solvent (DMF, DMSO) at 50-80°C | Methyl ester formation may precede or follow this step |
| 3 | Hydrolysis | Conversion of methyl ester to carboxylic acid | Acidic or basic hydrolysis (e.g., HCl or NaOH reflux) | Final purification by recrystallization |
Alternative Routes
- Direct nucleophilic substitution on 3-bromothiophene-2-carboxylic acid derivatives with 4-fluorobenzyl alcohol under Williamson ether synthesis conditions.
- Esterification of thiophene-2-carboxylic acid prior to substitution to improve solubility and reaction efficiency.
Research Findings and Optimization
- Yield Optimization: Industrial methods optimize temperature, solvent choice, and reaction time to maximize yield and purity, often employing automated reactors and continuous flow synthesis.
- Purity Control: Use of chromatographic techniques and recrystallization ensures high purity, critical for research and pharmaceutical applications.
- Reaction Monitoring: NMR (1H, 13C), IR spectroscopy, and mass spectrometry are standard for confirming intermediate and final product structures.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Halogenation agent | NBS or Br2 | Selective for 3-position on thiophene ring |
| Base for etherification | K2CO3 or NaH | Facilitates Williamson ether synthesis |
| Solvent | DMF, DMSO, or acetone | Polar aprotic solvents preferred |
| Temperature | 50-80°C | Controlled to avoid side reactions |
| Hydrolysis | 1M HCl or NaOH reflux | Converts ester to acid |
| Reaction time | 4-24 hours | Depends on scale and conditions |
| Purification | Recrystallization or chromatography | Ensures >98% purity |
Summary of Key Literature Insights
- The synthesis of this compound is well-established through halogenation/lithiation followed by etherification and hydrolysis steps.
- Industrial scale-up involves optimization of reaction parameters and use of automated systems to improve yield and reproducibility.
- Structural confirmation is routinely performed by NMR and mass spectrometry, ensuring the integrity of the fluorophenyl ether linkage and carboxylic acid functionality.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves:
- Step 1 : Functionalization of the thiophene ring via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling could introduce the 4-fluorophenylmethoxy group to the thiophene scaffold .
- Step 2 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid using alkaline conditions (e.g., NaOH/EtOH) .
- Critical Factors : Temperature control during coupling (60–80°C) and stoichiometric ratios of reagents (e.g., Pd catalyst loading at 2–5 mol%) significantly affect yields. Evidence from analogous compounds shows yields ranging from 31% to 85% depending on purification methods .
Q. How should this compound be stored to ensure chemical stability in laboratory settings?
- Guidelines :
- Store in a desiccator at 2–8°C to prevent hydrolysis of the carboxylic acid group.
- Avoid exposure to strong oxidizing agents (e.g., peroxides), which degrade the thiophene ring .
- Use amber glass vials to minimize photodegradation, as fluorinated aromatic systems can undergo UV-induced reactions .
Advanced Research Questions
Q. What computational approaches predict the relationship between lipophilicity (clogP) and antiproliferative activity in thiophene-2-carboxylic acid derivatives?
- Methodology :
- Quantum Chemistry Calculations : Perform ab initio modeling (e.g., DFT) to calculate molecular descriptors (e.g., dipole moment, HOMO-LUMO gaps) in isolated and solvated states .
- Chemometric Analysis : Use multivariate regression to correlate clogP with biological activity (e.g., LD50 values in cancer cell lines). For example, thiophene derivatives with clogP >2.5 show enhanced membrane permeability and higher antiproliferative effects in A431 cells .
- Validation : Cross-reference computational results with experimental retention factors (logk) from HPLC under isocratic conditions .
Q. How does the 4-fluorophenylmethoxy substituent influence electronic properties and target binding in medicinal chemistry applications?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The fluorine atom increases the electrophilicity of the phenyl ring, enhancing interactions with π-rich binding pockets (e.g., enzyme active sites) .
- Conformational Rigidity : The methoxy linker restricts rotational freedom, potentially improving binding specificity. Molecular docking studies of similar compounds show hydrogen bonding between the carboxylic acid group and Lys residues in β-lactamases .
Q. How can conflicting data on synthesis efficiency (e.g., yields from 31% to 85%) be reconciled and optimized?
- Root Cause Analysis :
- Catalyst Efficiency : Low yields (e.g., 31% in ) may stem from Pd catalyst deactivation; switching to Pd(OAc)₂ with ligand systems (e.g., XPhos) improves coupling efficiency .
- Purification Challenges : High-purity isolates (>95%) require gradient elution in HPLC or recrystallization from EtOAc/hexane mixtures .
- Optimization Strategies :
- Screen alternative solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
- Use microwaves to accelerate reaction kinetics in ester hydrolysis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
